molecular formula C12H24N2 B13180193 4-Methyl-1-(2-methylpiperidin-3-yl)piperidine

4-Methyl-1-(2-methylpiperidin-3-yl)piperidine

Katalognummer: B13180193
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: HQCARTJZYJORJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1-(2-methylpiperidin-3-yl)piperidine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic amines that play a significant role in the pharmaceutical industry due to their presence in various drugs and natural products . This compound, specifically, is characterized by the presence of two piperidine rings, each substituted with a methyl group.

Analyse Chemischer Reaktionen

4-Methyl-1-(2-methylpiperidin-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.

    Cyclization: Intramolecular cyclization reactions can form various piperidine derivatives, often catalyzed by transition metals.

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-(2-methylpiperidin-3-yl)piperidine has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-1-(2-methylpiperidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, ion channels, and enzymes, modulating their activity. For instance, they can inhibit certain enzymes or block ion channels, leading to therapeutic effects such as pain relief or neuroprotection .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-1-(2-methylpiperidin-3-yl)piperidine can be compared with other piperidine derivatives, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperidine derivatives in various fields.

Eigenschaften

Molekularformel

C12H24N2

Molekulargewicht

196.33 g/mol

IUPAC-Name

2-methyl-3-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C12H24N2/c1-10-5-8-14(9-6-10)12-4-3-7-13-11(12)2/h10-13H,3-9H2,1-2H3

InChI-Schlüssel

HQCARTJZYJORJH-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2CCCNC2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.